1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one

Description

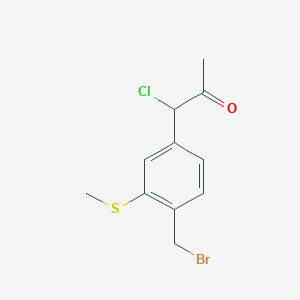

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one is a halogenated aromatic ketone with a bromomethyl (-CH2Br) group at the para position and a methylthio (-SMe) substituent at the meta position of the phenyl ring, linked to a chlorinated propan-2-one moiety. The bromomethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methylthio group may influence electronic properties and stability.

Properties

Molecular Formula |

C11H12BrClOS |

|---|---|

Molecular Weight |

307.63 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-3-methylsulfanylphenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H12BrClOS/c1-7(14)11(13)8-3-4-9(6-12)10(5-8)15-2/h3-5,11H,6H2,1-2H3 |

InChI Key |

UKDVQJIWDLPNNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)CBr)SC)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.

Reduction: The compound can be reduced to remove the bromomethyl group or to alter the chloropropanone moiety.

Scientific Research Applications

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The methylthio group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chloropropan-2-one Moieties

Compounds sharing the 1-chloropropan-2-one core exhibit diverse functionalization patterns:

- 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (): Features a hydrazinylidene group attached to a methoxyphenyl ring. Unlike the target compound, its reactivity is dominated by the hydrazine moiety, enabling coordination chemistry or cyclization reactions. The absence of bromine or sulfur substituents reduces electrophilicity compared to the bromomethyl and methylthio groups in the target compound .

- 1-Chloropropan-2-one derivatives with benzoxazol/thiazol groups (): These compounds, such as 1-(2-(benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one, are intermediates for synthesizing anti-tumor thiadiazole derivatives. Their biological activity contrasts with the unknown pharmacological profile of the target compound .

Brominated Aromatic Ketones

Bromine substituents significantly alter reactivity and physical properties:

- 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (): A chalcone derivative with α-bromination. Its synthesis involves bromine addition to a propenone followed by dehydrohalogenation. The enone system enables conjugation, whereas the target compound’s saturated propanone lacks such electronic effects. Crystallographic studies reveal planar geometries, which may differ in the target compound due to steric effects from the methylthio group .

- 2-[3-(Bromomethyl)phenyl]thiophene (): Shares a bromomethylphenyl motif but lacks the chloropropanone unit. Its lower melting point (57°C) suggests weaker intermolecular forces compared to the target compound, which may form stronger dipole-dipole interactions due to the ketone and chlorine .

Methylthio-Substituted Derivatives

Methylthio groups influence electronic and steric properties:

- (E)-3-(1-Benzyl-2-(methylthio)-1H-imidazol-4-yl)-1-(4-phenoxyphenyl)prop-2-en-1-one (): Contains a methylthio-imidazole linked to a chalcone. However, the conjugated enone system in this chalcone enables π-π stacking absent in the saturated propanone of the target compound .

Halogenated Phenylpropanones

Chlorophenyl and bromoanilino derivatives highlight halogen effects:

- 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (): Features both chlorine and bromine on aromatic rings. The dual halogenation increases molecular weight and polarity compared to the target compound.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This compound, characterized by its complex structure, includes a bromomethyl group and a chloropropanone moiety, contributing to its unique reactivity and potential therapeutic applications.

- Molecular Formula : C11H12BrClOS

- Molecular Weight : 307.63 g/mol

- Structural Features :

- Bromomethyl group: Facilitates covalent bonding with nucleophilic sites on proteins.

- Methylthio group: May undergo oxidation, leading to reactive intermediates.

The biological activity of this compound primarily revolves around its ability to interact with various biological molecules. The mechanism of action typically involves:

- Covalent Bonding : The bromomethyl group acts as an electrophile, allowing it to react with nucleophiles in biological systems, potentially altering protein function and triggering cellular pathways.

- Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymes, which may lead to therapeutic effects in various diseases.

Biological Activity

Research has demonstrated several key areas of biological activity for this compound:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for cellular functions, suggesting its potential as a therapeutic agent.

- Anticancer Properties : Preliminary studies indicate that it may exhibit anticancer activity by inducing apoptosis in cancer cells through cell cycle arrest mechanisms.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may also have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Study on Enzyme Inhibition

A study highlighted the compound's ability to inhibit protein kinases, which play a vital role in cell signaling pathways. The reactivity of the bromomethyl group was crucial in forming stable covalent bonds with the active sites of these enzymes, leading to significant alterations in their activity.

Anticancer Activity Evaluation

In vitro tests against various human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound could induce apoptosis. Flow cytometry assays demonstrated that it effectively arrested the cell cycle at the G2/M phase, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one | C11H12BrClOS | Similar reactivity profile; distinct biological activity |

| 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one | C11H12BrClOS | Variations in substitution patterns; potential differences in activity |

| 1-(3-(Bromomethyl)phenyl)-1-chloropropan-2-one | C10H10BrClO | Simpler structure lacking methylthio group; retains bromomethyl functionality |

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological properties not observed in similar compounds. This makes it particularly valuable for research applications aimed at exploring new therapeutic agents or synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.